molecular formula C11H12N2O2S B11770005 Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B11770005
M. Wt: 236.29 g/mol
InChI Key: NIOPIQWFRKIXQT-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound that contains both thiophene and pyridine rings fused together

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of 4,6-dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile with ethyl chloroacetate in the presence of a base such as potassium carbonate or sodium ethoxide. The reaction is carried out in a high boiling point solvent like pyridine or ethanol. The resulting product undergoes Thrope–Ziegler cyclization to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Diazotization: Sodium nitrite in aqueous solution.

    Cycloaddition: Arylazoacetylacetones or arylazomalononitriles.

    Substitution: Various electrophiles and nucleophiles depending on the desired product.

Major Products Formed

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of polyfunctionalized heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the synthesis of azo dyes for textile applications.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate involves its interaction with various molecular targets and pathways. The compound’s nucleophilic NH2 group and electrophilic ester carbonyl group enable it to participate in a wide range of chemical reactions, leading to the formation of diverse products with potential biological activities. The specific molecular targets and pathways depend on the nature of the reactions and the resulting products .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate: Similar structure with additional methyl group.

    3-amino-2-cyano-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine: Contains a cyano group and a methoxyphenyl group.

    3-amino-4-cyano-2-thiophenecarboxamides: Used as synthons for thieno[3,2-d]pyrimidine derivatives

Uniqueness

Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions.

Properties

Molecular Formula

C11H12N2O2S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate

InChI

InChI=1S/C11H12N2O2S/c1-3-15-11(14)9-8(12)7-6(2)4-5-13-10(7)16-9/h4-5H,3,12H2,1-2H3

InChI Key

NIOPIQWFRKIXQT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CN=C2S1)C)N

Origin of Product

United States

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